(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate
Overview
Description
®-benzyl 2-oxopyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-oxopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate typically involves the reaction of ®-2-oxopyrrolidine with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selectivity of the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 2-oxopyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-benzyl 2-oxopyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 2-oxopyrrolidin-3-ylcarbamate
- ®-1-(2-oxopyrrolidin-3-yl)-5,6-dihydropyridin-2(1H)-one
Uniqueness
®-benzyl 2-oxopyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMJCWMGELCIMI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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